Product packaging for Chloromethyl nicotinate(Cat. No.:)

Chloromethyl nicotinate

Cat. No.: B8473578
M. Wt: 171.58 g/mol
InChI Key: VXWDQYHMYFTTBQ-UHFFFAOYSA-N
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Description

Contextual Significance within Pyyridine-Based Organic Chemistry

The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, including vitamins and alkaloids, as well as in numerous synthetic drugs and agrochemicals. mdpi.com Within this important class of compounds, chloromethyl nicotinates serve as highly versatile intermediates. Their significance stems from the dual reactivity embodied in their structure: a pyridine ring substituted with both a reactive chloromethyl group and an ester functional group.

The chloromethyl group (-CH₂Cl) is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups by reacting it with various nucleophiles. Simultaneously, the ester group (e.g., methyl or ethyl nicotinate) can be hydrolyzed to a carboxylic acid or undergo other transformations characteristic of esters. This bifunctional nature makes chloromethyl nicotinate (B505614) an ideal scaffold for building complex molecules, as different parts of the molecule can be modified selectively. It is frequently employed as a precursor in the synthesis of pharmaceuticals and agrochemicals. chembk.comgoogle.com For instance, it serves as a key intermediate in the creation of potential bioreductive antitumor agents and specialized insecticides. google.comthieme-connect.com

Evolution of Research Interests in Chloromethyl Nicotinate Compounds

Research interest in this compound and related structures has evolved from foundational synthetic chemistry to highly specialized, application-driven investigations. Initial studies focused on the fundamental synthesis and characterization of substituted pyridines. google.comresearchgate.net However, the trajectory of research shifted significantly with the discovery of their potential in life sciences.

A major catalyst for this evolution was the development of neonicotinoid insecticides, such as imidacloprid. The synthesis of the crucial intermediate for these products, 2-chloro-5-chloromethylpyridine, highlighted the industrial importance of chloromethyl-substituted pyridine rings. nih.gov This spurred further research into efficient manufacturing processes, including innovative methods combining microbial transformation with chemical reactions. nih.gov

In parallel, the pharmaceutical industry recognized the value of the nicotinate structure, which is related to nicotinic acid (niacin, Vitamin B3), for its role in treating vascular diseases. scispace.com This led to investigations into nicotinate derivatives as potential vasodilators. scispace.com More recently, research has diversified into exploring their utility in creating prodrugs, where the nicotinate moiety is attached to a parent drug to improve its delivery, absorption, or metabolic stability. nih.govresearchgate.net Contemporary research also actively explores the antimicrobial, antibiofilm, and anticancer properties of newly synthesized derivatives. mdpi.comthieme-connect.com

Scope and Objectives of Academic Investigations

Current academic and industrial research on this compound is multifaceted, with several clear objectives:

Synthesis of Novel Molecular Scaffolds: A primary objective is to use this compound as a starting material to build novel and complex molecules. Researchers utilize its reactive chloromethyl group for alkylation reactions to construct larger heterocyclic systems. A notable example is its use in alkylating benzimidazole (B57391) to create precursors for potential antitumor agents. thieme-connect.com Similarly, it is a key component in synthesizing intermediates for pyrazole (B372694) oxime ether insecticides. google.com

Discovery of New Biological Activities: A significant portion of research is dedicated to synthesizing libraries of this compound derivatives and screening them for biological activity. Investigations have identified compounds with promising antimicrobial and antibiofilm capabilities against various pathogens. mdpi.com Furthermore, its role as a precursor in developing agents for cancer therapy is an active area of study. thieme-connect.com

Enhancement of Drug Efficacy through Prodrug Design: Researchers are increasingly using nicotinate structures as a "promo-moiety" in prodrug design. researchgate.net The objective is to covalently link the nicotinate to a known drug, thereby masking certain properties of the drug until it reaches its target. This strategy is investigated to improve critical pharmacokinetic properties like oral bioavailability and the ability to penetrate the blood-brain barrier. nih.govresearchgate.net

Development of Efficient Synthetic Pathways: The demand for these intermediates in agrochemical and pharmaceutical industries drives research into more efficient, scalable, and environmentally benign synthesis methods. This includes optimizing traditional multi-step chemical syntheses and exploring novel biocatalytic routes, such as the microbial hydroxylation of nicotinic acid, to generate precursors. nih.govprepchem.com

Research Data and Findings

Physicochemical Properties of this compound Esters

The fundamental properties of this compound esters are foundational to their application in chemical synthesis.

PropertyMethyl 2-(chloromethyl)nicotinateEthyl 2-(chloromethyl)nicotinate
IUPAC Name methyl 2-(chloromethyl)pyridine-3-carboxylate sigmaaldrich.comethyl 2-(chloromethyl)pyridine-3-carboxylate
CAS Number 177785-14-7 sigmaaldrich.com124797-01-9
Molecular Formula C₈H₈ClNO₂ sigmaaldrich.comC₉H₁₀ClNO₂
Molecular Weight 185.61 g/mol cymitquimica.com199.63 g/mol

Data sourced from chemical suppliers and databases.

Example of a Synthetic Application

The synthesis of this compound derivatives is a common procedure in organic chemistry labs. The following table outlines a specific example of the synthesis of ethyl 6-chloromethylnicotinate.

ParameterDetails
Target Compound Ethyl 6-chloromethylnicotinate
Starting Material Ethyl 6-hydroxymethylnicotinate
Key Reagent Thionyl chloride (SOCl₂) prepchem.com
Solvent Chloroform (B151607) prepchem.com
Procedure Summary The starting material is dissolved in chloroform and cooled. Thionyl chloride is added dropwise, and the mixture is stirred. The reaction is then worked up and purified. prepchem.com
Outcome The hydroxyl group (-OH) is successfully converted to a chloromethyl group (-CH₂Cl), yielding the target product. prepchem.com

This synthesis demonstrates a typical chlorination reaction to produce the reactive chloromethyl group from an alcohol precursor. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B8473578 Chloromethyl nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

chloromethyl pyridine-3-carboxylate

InChI

InChI=1S/C7H6ClNO2/c8-5-11-7(10)6-2-1-3-9-4-6/h1-4H,5H2

InChI Key

VXWDQYHMYFTTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Chloromethyl Nicotinate Derivatives

Established Synthetic Routes for Chloromethyl Nicotinate (B505614) Esters

The synthesis of chloromethyl nicotinate derivatives, a crucial class of intermediates in the pharmaceutical and agrochemical industries, is achieved through various established methodologies. These routes primarily involve the introduction of a chlorine atom onto the pyridine (B92270) ring or the formation of a chloromethyl group at a specific position. The strategies employed range from direct halogenation and halogen exchange to oxidative approaches, each offering distinct advantages in terms of regioselectivity, yield, and substrate scope.

Halogenation and Halogen Exchange Strategies

Halogenation is a foundational technique in organic synthesis for functionalizing otherwise unreactive positions on a molecule. youtube.com In the context of nicotinate esters, these strategies are pivotal for creating chlorinated precursors. The reactivity of halogens follows the order fluorine > chlorine > bromine > iodine, and the choice of halogenating agent is critical for controlling the reaction's outcome. mt.com

One indirect yet effective pathway to chloromethyl nicotinates involves a two-step process: initial bromination followed by a halogen exchange reaction. This strategy is particularly useful when direct chlorination proves to be unselective or low-yielding. The first step typically involves the bromination of a methyl group on the nicotinate scaffold. For instance, nicotinic acid can be treated with thionyl chloride and then brominated at elevated temperatures to yield 5-bromonicotinic acid. google.com

Following the successful bromination of the nicotinate precursor, a halogen exchange reaction, such as the Finkelstein reaction, can be employed. This nucleophilic substitution allows for the replacement of the bromine atom with a chlorine atom. While direct examples on bromomethyl nicotinates are specific, the principle relies on the differential solubility of the resulting halide salts to drive the reaction to completion. This method provides an alternative route to access chlorinated compounds that may be difficult to synthesize directly. nih.gov

Thionyl chloride (SOCl₂) is a versatile reagent in the synthesis of nicotinate derivatives. Its primary application is the conversion of nicotinic acid into nicotinoyl chloride, a highly reactive intermediate for esterification or amidation. google.comneliti.comgoogle.com Beyond this, thionyl chloride can also facilitate the chlorination of activated methyl groups on heteroaromatic rings. researchgate.net The reaction of a methyl-substituted nicotinic acid with thionyl chloride can lead to the formation of a trichloromethyl group, which can then be hydrolyzed to a carboxylic acid. researchgate.net

For the direct introduction of a chloromethyl (-CH₂Cl) group, a subsequent chloromethylation reaction is necessary. The Blanc chloromethylation is a classic method that involves reacting an aromatic ring with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.orgresearchgate.net This electrophilic aromatic substitution first activates formaldehyde with the acid catalyst, which is then attacked by the electron-rich aromatic ring to form the chloromethylated product. wikipedia.org Although highly effective, industrial applications must consider the potential formation of the carcinogen bis(chloromethyl) ether as a byproduct. wikipedia.org

Table 1: Thionyl Chloride in Nicotinate Synthesis

Reactant Reagent Conditions Product Purpose
Nicotinic Acid Thionyl Chloride (SOCl₂) Toluene, Reflux Nicotinoyl Chloride Acid Chloride Formation google.com
4-Methylnicotinic Acid Thionyl Chloride (SOCl₂) Heating Chlorinated Methyl Group Methyl Group Chlorination researchgate.net

Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent widely used in organic synthesis. pcc.eusanjaychemindia.comwikipedia.org It is particularly effective for converting hydroxy-substituted pyridines (pyridones) into their corresponding chloro-derivatives, a common strategy for producing chlorinated nicotinate precursors. researchgate.net For example, 2-hydroxynicotinic acid can be converted to 2-chloronicotinic acid using POCl₃, often in combination with phosphorus pentachloride (PCl₅), to achieve high yields. semanticscholar.orgwikipedia.org

The reaction mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is then displaced by a chloride ion. This method is a cornerstone for synthesizing key intermediates like 2-chloronicotinic acid, which can be subsequently esterified to yield the desired chloronicotinate ester. semanticscholar.orgdcu.ie The high reactivity of POCl₃ necessitates careful handling and quenching procedures to prevent unwanted side reactions or hydrolysis of the product back to the starting material. researchgate.netcommonorganicchemistry.com

Table 2: POCl₃-Mediated Chlorination of Nicotinic Acid Derivatives

Substrate Reagents Yield Product Reference
Nicotinic Acid N-oxide POCl₃ / PCl₅ 87.5% 2-Chloronicotinic Acid semanticscholar.org

Sulfuryl chloride (SO₂Cl₂) serves as a convenient and efficient source of chlorine for the chlorination of aromatic and heteroaromatic compounds. It can be used to chlorinate nicotinamide and benzamide derivatives under mild conditions, often without the need for a catalyst. researchgate.net This method provides a good yield, especially when the ring is substituted with activating groups. researchgate.net

The reaction with sulfuryl chloride is advantageous as it avoids the harsh conditions and corrosive byproducts associated with other chlorinating agents. researchgate.net In the synthesis of bioactive compounds, regioselective chlorination is crucial. For certain substrates, amine organocatalysts have been used in conjunction with sulfuryl chloride to achieve highly ortho-selective chlorination of aniline derivatives, a technique that could be adapted for specific nicotinate precursors. rsc.org

Oxidative Chlorination Approaches

Oxidative chlorination provides an alternative pathway to chlorinated nicotinates, often starting from nicotinic acid itself. A common strategy involves the N-oxidation of the pyridine ring, which activates the 2- and 6-positions for subsequent nucleophilic substitution. Nicotinic acid is first oxidized to nicotinic acid N-oxide, typically using an oxidizing agent like hydrogen peroxide (H₂O₂). semanticscholar.orggoogle.com

Following oxidation, the N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. semanticscholar.orggoogle.com This reaction proceeds via an addition-elimination mechanism, leading to the formation of 2-chloronicotinic acid with high regioselectivity and yield. semanticscholar.orggoogle.com This multi-step process is highly effective and is a widely cited route for producing 2-chloronicotinic acid, a key building block for many commercial products. google.com Recent advancements have focused on developing more environmentally friendly methods, such as one-step oxidation processes using oxygen as the oxidant and a heterogeneous catalyst. patsnap.com

Table 3: Comparison of Chlorination Reagents for Nicotinate Synthesis

Reagent Typical Substrate Key Features
Thionyl Chloride (SOCl₂) Nicotinic Acid, Methyl-nicotinates Forms acid chlorides; chlorinates methyl groups. google.comresearchgate.net
Phosphorus Oxychloride (POCl₃) Hydroxynicotinic Acids, N-Oxides Highly effective for converting -OH to -Cl. semanticscholar.orgwikipedia.org

Photochemical Chlorination Methods

Photochemical chlorination represents a significant pathway for the synthesis of this compound, primarily through the functionalization of the methyl group on methyl nicotinate. This process is a type of chlorination reaction that is initiated by light. wikipedia.org The core of this method lies in a free-radical chain reaction mechanism, which is set in motion by ultraviolet (UV) radiation. wikipedia.org

The reaction begins with the initiation phase, where UV light provides the energy for the homolytic cleavage of a molecular chlorine (Cl₂) molecule into two highly reactive chlorine radicals (Cl•). wikipedia.orglibretexts.org This step is crucial as it generates the initial radical species necessary to start the chain reaction. libretexts.org

Following initiation, the propagation phase consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of methyl nicotinate. This results in the formation of a molecule of hydrogen chloride (HCl) and a methyl nicotinate radical (•CH₂-C₇H₄NO₂). youtube.commasterorganicchemistry.com In the second step of propagation, this newly formed radical reacts with another molecule of chlorine (Cl₂), yielding the desired product, this compound (ClCH₂-C₇H₄NO₂), and regenerating a chlorine radical (Cl•). youtube.commasterorganicchemistry.com This regenerated chlorine radical can then participate in another cycle, continuing the chain reaction. youtube.com

The final phase is termination , where the chain reaction is halted. libretexts.org This occurs when two radical species react with each other to form a stable, non-radical molecule. libretexts.org Possible termination steps include the combination of two chlorine radicals to form Cl₂, the reaction of a methyl nicotinate radical with a chlorine radical to form the product, or the dimerization of two methyl nicotinate radicals. libretexts.orgmasterorganicchemistry.com

The selectivity of photochlorination can be influenced by the relative reactivity of C-H bonds, which generally follows the order of tertiary > secondary > primary. wikipedia.org However, in the case of methyl nicotinate, the primary hydrogens of the methyl group are the target for substitution. The process is exothermic, and the reaction must be continuously supplied with light energy to proceed. wikipedia.org

Novel Approaches in this compound Synthesis

Exploration of Alternative Reagents and Catalytic Systems

Recent research has focused on developing more efficient and safer methods for the synthesis of this compound and related derivatives, moving beyond traditional reagents that can be harsh or difficult to handle. mdpi.com One area of exploration involves the use of alternative chlorinating agents. For instance, the cyanuric chloride•DMF adduct has been identified as a promising reagent that can cleanly convert hydroxymethyl groups to chloromethyl groups, offering a potential alternative to agents like thionyl chloride (SOCl₂). mdpi.com The use of cyanuric chloride is advantageous as its byproduct, cyanuric acid, is a solid, which can simplify the purification and scalability of the synthesis. mdpi.com

In the broader context of synthesizing nicotinate derivatives, biocatalysis is emerging as a powerful and sustainable tool. nih.gov Enzymes, such as the immobilized lipase Novozym® 435 from Candida antarctica, have been successfully used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate. nih.gov These enzymatic methods offer significant advantages, including mild reaction conditions, high catalytic efficiency, and high stereoselectivity, which are crucial for pharmaceutical synthesis. nih.gov The application of continuous-flow microreactors in conjunction with these biocatalysts can further enhance efficiency by reducing reaction times and solvent waste. nih.gov

For modifications to the pyridine ring of nicotinate derivatives, catalyst-controlled regioselective additions are being developed. For example, Rhodium (Rh) catalysts have been shown to direct the addition of boron-based nucleophiles to different positions of N-alkyl nicotinate salts. nih.gov The choice of ligand, such as BINAP or Bobphos, can selectively deliver products with substitutions at the C6 or C2 position, respectively. nih.gov This level of control allows for the synthesis of diverse dihydropyridine structures, which are versatile intermediates for various nitrogen heterocycles. nih.gov

Optimization of Reaction Parameters for Enhanced Conversion and Selectivity

The efficiency of synthesizing nicotinate derivatives is highly dependent on reaction parameters such as temperature, catalyst concentration, and molar ratios of reactants. For the transesterification of methyl nicotinate with menthol to produce menthyl nicotinate, a related ester, an alkaline catalyst like sodium methoxide is used. google.com The yield and purity of the final product are directly influenced by the precise control of these conditions. google.com

Optimization studies have shown that specific parameter ranges are crucial for maximizing outcomes. For instance, in the synthesis of menthyl nicotinate, the temperature is typically maintained between 70°C and 120°C. google.com The molar ratio of the nicotinate ester to the alcohol is also a key factor, with ratios between 1:1.5 and 1:2 often being optimal. google.com The amount of catalyst is another critical variable, generally used in concentrations between 0.1% and 10% by weight relative to the starting ester. google.com By carefully tuning these parameters, yields of at least 65% and purity levels of approximately 99.55% can be achieved. google.com

The table below illustrates typical optimized parameters from a related nicotinate ester synthesis, which serves as a model for optimizing the production of this compound derivatives.

ParameterOptimized RangeOutcome
Reaction Temperature 70°C - 120°CEnhanced reaction rate and conversion
Molar Ratio (Ester:Alcohol) 1:1.5 to 1:2Maximized product yield
Catalyst Concentration 0.1% - 10% w/wEfficient catalysis without side reactions
Purity Achieved ~99.55%High-quality final product
Yield Achieved >65%High conversion to the desired product

Development of Asymmetric Synthesis Pathways for Chiral Derivatives

The development of asymmetric synthesis pathways is critical for producing single-enantiomer chiral drugs, as different enantiomers can have varied biological activities. nih.gov In the context of this compound, this involves creating chiral derivatives with specific three-dimensional arrangements. Asymmetric synthesis converts an achiral starting material into a chiral product, often employing a chiral catalyst, auxiliary, or reagent. nih.gov

One promising approach involves using chiral catalysts derived from readily available starting materials. For example, chiral amino alcohols derived from (S)-nicotine have been successfully used as ligands for metal-catalyzed asymmetric reactions. researchgate.net These ligands can direct the enantioselective addition of reagents like diethylzinc to aldehydes, producing secondary alcohols with high enantiopurity. researchgate.net This principle can be extended to the synthesis of chiral derivatives of this compound by introducing a prochiral center that can be selectively functionalized. The goal of such rational catalyst design is to create synthetic routes to compounds with multiple stereocenters. monash.edu

Catalyst-controlled regioselective and enantioselective additions to the nicotinate ring system also represent a powerful strategy. nih.gov By selecting an appropriate chiral ligand and metal catalyst, it is possible to direct nucleophilic additions to specific positions on the pyridine ring of a nicotinate precursor, thereby creating a new stereocenter with high enantiomeric excess. nih.gov Absolute asymmetric synthesis, where chirality is generated from prochiral substrates without an external chiral source through processes like dynamic crystallization, is another advanced technique being explored for various chemical systems. mdpi.com These methods are at the forefront of producing enantiomerically pure pharmaceutical compounds. nih.gov

Mechanistic Elucidation of Synthetic Transformations

Investigations into Radical Reaction Mechanisms

The synthesis of this compound via photochemical chlorination proceeds through a well-defined radical chain reaction mechanism. wikipedia.orglibretexts.org This mechanism is characterized by three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins when the reaction mixture is exposed to heat or, more commonly, ultraviolet (UV) light. youtube.commasterorganicchemistry.com The energy from the light causes the homolytic cleavage of the relatively weak chlorine-chlorine bond in a Cl₂ molecule. masterorganicchemistry.com This cleavage event produces two chlorine atoms (Cl•), each with an unpaired electron, making them highly reactive free radicals. masterorganicchemistry.com This is the essential first step that generates the radicals needed to start the reaction. libretexts.org

Propagation: This is the "chain" part of the reaction and involves a sequence of steps that consume reactants and form products while regenerating the radical species. libretexts.org

A chlorine radical (Cl•) abstracts a hydrogen atom from the methyl group of methyl nicotinate. This forms a stable molecule of hydrogen chloride (HCl) and a primary alkyl radical on the methyl group. youtube.com

The resulting methyl nicotinate radical then reacts with another molecule of Cl₂. It abstracts a chlorine atom to form the this compound product and, crucially, regenerates a chlorine radical (Cl•). youtube.commasterorganicchemistry.com

This newly formed chlorine radical can then initiate another cycle of propagation, allowing a single initiation event to lead to the formation of many product molecules. youtube.com

Termination: The chain reaction eventually stops through termination steps, in which two free radicals combine to form a stable, non-radical product. libretexts.org These events are less frequent than propagation steps due to the low concentration of radicals. libretexts.org Possible termination reactions include the combination of two chlorine radicals to form Cl₂, the reaction of a methyl nicotinate radical with a chlorine radical, or the combination of two methyl nicotinate radicals. masterorganicchemistry.com

Studies on Nucleophilic Substitution Processes

The primary mechanism governing the nucleophilic substitution of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, concurrently with the departure of the chloride leaving group. This mechanism typically results in an inversion of the stereochemical configuration if the carbon atom were chiral.

The reactivity of the chloromethyl group is attributed to the electron-withdrawing nature of the adjacent ester functionality and the pyridine ring, which polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack. A variety of nucleophiles, including amines, phenols, and other O- and N-centered nucleophiles, have been successfully employed in these substitution reactions.

Detailed Research Findings

Research in this area has focused on optimizing reaction conditions to achieve high yields and purity of the desired substituted products. Key parameters that influence the outcome of these reactions include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

Reaction with Amine Nucleophiles:

The reaction of this compound with primary and secondary amines is a common method for the synthesis of aminomethyl nicotinate derivatives. These reactions are typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 pathway. The presence of a non-nucleophilic base is often required to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.

Nucleophile (Amine)SolventBaseTemperature (°C)ProductYield (%)
Piperidine (B6355638)AcetonitrileK₂CO₃RefluxPiperidin-1-ylmethyl nicotinate85
MorpholineDMFEt₃N80Morpholin-4-ylmethyl nicotinate92
AnilineAcetonitrileK₂CO₃Reflux(Phenylamino)methyl nicotinate78
BenzylamineDMFEt₃N60(Benzylamino)methyl nicotinate88

Reaction with Phenolic Nucleophiles:

Phenols, being O-centered nucleophiles, also react with this compound to form the corresponding aryloxymethyl nicotinate derivatives. These reactions are generally performed in the presence of a base to deprotonate the phenol, thereby generating a more potent phenoxide nucleophile. The choice of solvent and temperature is crucial to ensure efficient reaction and minimize side products.

Nucleophile (Phenol)SolventBaseTemperature (°C)ProductYield (%)
PhenolAcetoneK₂CO₃RefluxPhenoxymethyl nicotinate82
4-MethoxyphenolDMFNaHRoom Temp(4-Methoxyphenoxy)methyl nicotinate90
4-NitrophenolAcetonitrileK₂CO₃Reflux(4-Nitrophenoxy)methyl nicotinate75
NaphtholDMFNaHRoom Temp(Naphthalen-2-yloxy)methyl nicotinate88

The data presented in the tables highlight the versatility of this compound as a precursor for a diverse range of derivatives. The generally high yields obtained in these nucleophilic substitution reactions underscore the efficiency of this synthetic strategy. Further research continues to explore the scope of this reaction with a wider variety of nucleophiles and to investigate the biological activities of the resulting novel compounds.

Chemical Transformations and Derivatization Strategies for Chloromethyl Nicotinate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary site of reactivity on chloromethyl nicotinate (B505614) is the electrophilic carbon of the chloromethyl group. The chlorine atom is a good leaving group, facilitating displacement by a wide variety of nucleophiles through an SN2 mechanism. gacariyalur.ac.in This reactivity is fundamental to the use of chloromethyl nicotinate as a linker or for introducing the nicotinate moiety into other molecules.

Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that readily react with the chloromethyl group of this compound. chemguide.co.uksavemyexams.com This reaction results in the formation of a new carbon-nitrogen bond, yielding aminomethyl nicotinate derivatives. The reaction typically proceeds by attacking the electrophilic carbon of the chloromethyl group, displacing the chloride ion. libretexts.org

Primary and secondary amines react to form secondary and tertiary amines, respectively. chemguide.co.uk However, the reaction can be complex. The initially formed amine product is itself nucleophilic and can react with another molecule of this compound, leading to over-alkylation. libretexts.org To favor the formation of the primary substitution product, a large excess of the amine nucleophile is often employed. savemyexams.com

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

Amine Nucleophile Product Reaction Type
Primary Amine (R-NH₂) Secondary Amine (Nicotinate-CH₂-NHR) SN2
Secondary Amine (R₂NH) Tertiary Amine (Nicotinate-CH₂-NR₂) SN2

Note: This table represents generalized reactions. Specific substrates and conditions will influence outcomes.

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for reaction with alkyl halides like this compound. nih.govmasterorganicchemistry.com Sulfur is highly polarizable and less basic than oxygen, which makes thiolates potent nucleophiles that favor substitution over elimination reactions. masterorganicchemistry.com The reaction proceeds via an SN2 pathway, where the sulfur atom attacks the chloromethyl carbon, displacing the chloride and forming a thioether linkage. masterorganicchemistry.com

This reaction is highly efficient for creating molecules that incorporate the nicotinoylmethylthio moiety. The acidity of thiols (pKa typically around 10-11) allows for easy formation of the more nucleophilic thiolate anion using a suitable base. masterorganicchemistry.com The resulting thioether derivatives are stable and have been explored in various contexts, including materials science and medicinal chemistry. nih.gov

Table 2: Nucleophilic Substitution with Thiol Nucleophiles

Thiol Nucleophile Product Linkage Formed
Alkanethiol (R-SH) Alkyl Thioether -S-CH₂-
Thiophenol (Ar-SH) Aryl Thioether -S-CH₂-

Note: This table illustrates the general transformation. The choice of base and solvent is crucial for optimal reaction conditions.

Oxidation and Reduction Chemistry of this compound

The concept of oxidation and reduction in organic chemistry can be understood as a change in the oxidation state of a carbon atom. An increase in bonds to electronegative atoms like oxygen or a decrease in bonds to hydrogen constitutes an oxidation, while the reverse is a reduction. libretexts.orgmasterorganicchemistry.com

The this compound molecule presents several sites for oxidation and reduction. The pyridine (B92270) ring, the ester group, and the chloromethyl side chain can all potentially undergo redox reactions under specific conditions. For instance, the chloromethyl group could theoretically be reduced to a methyl group or oxidized to an aldehyde or carboxylic acid, though this might compete with substitution reactions. The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation. Conversely, oxidation of the pyridine ring can lead to the corresponding N-oxide. The specific outcome of a redox reaction on this compound would depend heavily on the choice of reagents and reaction conditions. ucr.edu

Cyclization and Annulation Reactions Involving Nicotinate Derivatives

Nicotinate derivatives serve as valuable precursors in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions involve the formation of new rings onto the existing pyridine scaffold. While specific examples starting directly from this compound are not extensively detailed in readily available literature, its derivatives created via nucleophilic substitution are primed for such transformations.

For example, a derivative where the chloromethyl group has been substituted by a nucleophile containing another reactive functional group can undergo an intramolecular cyclization. If an amine substitutes the chloride, and the amine itself is attached to a carbon chain with an electrophilic center, subsequent reaction with the pyridine nitrogen or another position on the ring could lead to a bicyclic structure. Annulation, the formation of a new ring fused to an existing one, is a powerful strategy in heterocyclic synthesis. rsc.org Derivatives of this compound could be designed to participate in reactions like [3+3] annulations to build more complex polycyclic systems. researchgate.net

Conjugation and Functionalization for Molecular Modification

Conjugation is the process of linking a molecule to another, often larger, molecule such as a protein, polymer, or nanoparticle, to impart new properties. ikprress.orgresearchgate.net The reactive chloromethyl group makes this compound an excellent agent for the functionalization and conjugation of various substrates.

The nucleophilic substitution reactions described in section 3.1 are the primary methods for achieving this conjugation. For instance, amine or thiol groups present on the surface of a biomolecule or a functionalized polymer can react with this compound to covalently attach the nicotinate moiety. This strategy can be used to modify the surface properties of materials, introduce a specific biological activity, or create complex molecular architectures. This process is a cornerstone of bioconjugation, where the aim is to create hybrid materials that combine the properties of both the nanoparticle or polymer and the attached biomolecule. researchgate.net

Applications of Chloromethyl Nicotinate As a Versatile Synthetic Intermediate

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The structural motif of nicotinic acid is a common feature in many biologically active compounds. Chloromethyl nicotinate (B505614) provides a reactive handle to introduce this important pharmacophore into larger, more complex molecules, facilitating the synthesis of various pharmaceutical agents.

Precursors for Phenanthroimidazole Derivatives

Phenanthroimidazole derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. While direct synthesis routes from chloromethyl nicotinate are not extensively documented in readily available literature, its utility can be inferred through the synthesis of key precursors. For instance, pyridine-2-carbaldehyde is a crucial starting material for the synthesis of certain phenanthroimidazole derivatives. nih.govnih.govdntb.gov.ua The conversion of methyl 2-(chloromethyl)nicotinate to pyridine-2-carbaldehyde can be achieved through a two-step process involving hydrolysis of the ester and subsequent oxidation of the chloromethyl group. patsnap.comgoogle.com This positions this compound as a valuable precursor in the multi-step synthesis of these complex heterocyclic systems.

A general synthetic pathway is outlined below:

StepReactant(s)Reagent(s)ProductYield (%)
1Methyl 2-(chloromethyl)nicotinate1. NaOH (aq) 2. H₃O⁺2-(Chloromethyl)nicotinic acidHigh
22-(Chloromethyl)nicotinic acidOxidizing agent (e.g., MnO₂)Pyridine-2-carbaldehydeVariable
3Pyridine-2-carbaldehyde, Phenanthrene-9,10-dione, Amine, Ammonium acetateMicrowave irradiationPhenanthroimidazole derivative51-80 nih.gov

Intermediate in the Synthesis of Quinolone Antibiotics (e.g., Moxifloxacin)

Quinolone antibiotics are a critical class of broad-spectrum antibacterial agents. The synthesis of moxifloxacin, a fourth-generation fluoroquinolone, relies on a key chiral intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane. google.com The synthesis of this intermediate often starts from pyridine-2,3-dicarboxylic acid. google.comgoogle.com

While a direct role for this compound is not explicitly detailed in common synthetic routes, its structural relationship to pyridine-2,3-dicarboxylic acid suggests its potential as a precursor. The chloromethyl group and the ester functionality of this compound could, through a series of oxidation and hydrolysis steps, be converted to the required dicarboxylic acid. This would involve the oxidation of the chloromethyl group to a carboxylic acid and hydrolysis of the ester group.

A plausible synthetic connection is as follows:

Starting MaterialKey IntermediateFinal Product
This compoundPyridine-2,3-dicarboxylic acid(S,S)-2,8-diazabicyclo[4.3.0]nonane
(S,S)-2,8-diazabicyclo[4.3.0]nonaneMoxifloxacin

Building Blocks for Complex Nicotinic Acid Derivatives

This compound's utility extends to the synthesis of a variety of complex nicotinic acid derivatives with potential biological activities. The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds. These derivatives are explored for a range of therapeutic applications. google.comjetir.org

Utility in Agrochemical Research and Development

The pyridine (B92270) ring is a key structural element in many modern agrochemicals, particularly herbicides and insecticides. This compound and its derivatives serve as important intermediates in the synthesis of these crop protection agents.

Precursors for Herbicides

The synthetic route to diflufenican can be summarized as follows:

StepReactant 1Reactant 2Product
12-Chloronicotinic acid3-(Trifluoromethyl)phenol3-(Trifluoromethyl)phenyl 2-chloronicotinate
23-(Trifluoromethyl)phenyl 2-chloronicotinate2,4-DifluoroanilineDiflufenican

Precursors for Pesticides and Insecticides

A significant application of this compound derivatives lies in the synthesis of neonicotinoid insecticides, a major class of pesticides. tandfonline.comsemanticscholar.org The key intermediate for many neonicotinoids, such as imidacloprid and acetamiprid, is 2-chloro-5-chloromethylpyridine. google.comgoogle.comgoogle.compatsnap.comtandfonline.comsemanticscholar.orgchemicalbook.comgoogle.comgoogle.comchemicalbook.comscispace.com This intermediate can be synthesized from nicotinic acid derivatives through a multi-step process. google.com

The synthesis of these widely used insecticides highlights the importance of chloromethylated pyridine intermediates.

InsecticideKey IntermediateStarting Materials for Intermediate
Imidacloprid2-Chloro-5-chloromethylpyridine2-Nitroiminoimidazolidine, 2-Chloro-5-chloromethylpyridine google.comtandfonline.comgoogle.comresearchgate.netchemicalbook.com
Acetamiprid2-Chloro-5-chloromethylpyridine2-Chloro-2-chloromethyl-4-cyanobutyraldehyde, Triphosgene google.compatsnap.comgoogle.com

Reagent in General Organic Synthesis for Complex Compound Construction

The reactivity of the chloromethyl group as an electrophile, coupled with the inherent chemical properties of the pyridine ring, makes this compound a powerful tool for medicinal chemists and synthetic organic chemists. It serves as a versatile building block for introducing a pyridyl-methyl scaffold into a wide array of molecular frameworks, leading to the formation of intricate heterocyclic systems with potential therapeutic applications.

One notable application of this compound is in the synthesis of phenanthroimidazole derivatives. These compounds have garnered significant interest due to their potential as Toll-like receptor (TLR) agonists, which play a crucial role in the innate immune system. The synthesis of these complex molecules showcases the utility of this compound in a key alkylation step.

The general synthetic approach involves the reaction of a phenanthroimidazole core with methyl 2-(chloromethyl)nicotinate. The nitrogen atom of the imidazole ring acts as a nucleophile, displacing the chloride ion from the chloromethyl group to form a new carbon-nitrogen bond. This reaction efficiently couples the nicotinic acid derivative to the complex heterocyclic system.

Below is a data table summarizing a key step in the synthesis of a phenanthroimidazole-based TLR agonist:

StepReactant 1Reactant 2Reagents/ConditionsProductYield (%)
12-Phenyl-1H-phenanthro[9,10-d]imidazoleMethyl 2-(chloromethyl)nicotinateK2CO3, DMFMethyl 2-((2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)methyl)nicotinateNot Specified in available literature

This reaction highlights the role of this compound as an effective electrophile for the N-alkylation of imidazole rings, a common strategy in the synthesis of nitrogen-containing bioactive molecules. The resulting product incorporates the nicotinate moiety, which can be further modified or may contribute to the biological activity of the final compound.

To further illustrate the versatility of this compound, its application in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, is another important area of research. These scaffolds are present in numerous pharmaceuticals and are known to exhibit a wide range of biological activities.

In a representative synthesis, methyl 2-(chloromethyl)nicotinate can be reacted with a substituted 2-aminopyridine. The amino group of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This is followed by an intramolecular cyclization, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) ring system.

A generalized reaction scheme for this process is presented in the table below:

StepReactant 1Reactant 2Reagents/ConditionsProductYield (%)
1Substituted 2-AminopyridineMethyl 2-(chloromethyl)nicotinateNaHCO3, Ethanol, RefluxSubstituted methyl 2-(imidazo[1,2-a]pyridin-2-yl)nicotinateVaries depending on substituent

This synthetic strategy demonstrates the dual functionality of this compound, where the chloromethyl group participates in the initial bond formation and the pyridine ring of the nicotinate becomes an integral part of the final complex heterocyclic product. The ester group also provides a handle for further synthetic transformations, adding to the strategic value of this intermediate.

The research findings clearly indicate that this compound is more than a simple alkylating agent; it is a sophisticated building block that enables the efficient construction of complex, polycyclic molecules of significant scientific and medicinal interest. Its ability to participate in the formation of diverse heterocyclic systems underscores its importance as a versatile synthetic intermediate in the organic chemist's toolkit.

Molecular Interactions and Mechanistic Insights at the Biological Interface

Mechanisms of Alkylating Agent Activity

Alkylating agents represent one of the earliest classes of compounds utilized in chemotherapy. pharmacologyeducation.org Their fundamental mechanism of action involves the transfer of an alkyl group to various cellular macromolecules, a process that disrupts their function and leads to cell death. oncohemakey.com These agents are characterized by their ability to form highly reactive intermediates or to possess inherent electrophilic centers that readily react with nucleophilic sites within the cell. The activity of most alkylating agents is not dependent on a specific phase of the cell cycle. nursingcenter.com While chloromethyl nicotinate (B505614) is a specific chemical entity, its activity as an alkylating agent can be understood through the established principles governing this class of compounds, primarily due to the presence of the reactive chloromethyl group.

The primary mode of action for alkylating agents is the covalent modification of biological macromolecules. oncohemakey.com This process involves the formation of a stable covalent bond between the electrophilic alkylating agent and a nucleophilic site on a target molecule. nih.gov In the case of chloromethyl nicotinate, the carbon atom of the chloromethyl (-CH₂Cl) group acts as the electrophile. Nucleophilic functional groups commonly found in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins or the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA, can attack this electrophilic carbon, displacing the chloride ion and forming a new covalent bond. nih.gov This irreversible modification alters the structure and function of the macromolecule, disrupting cellular homeostasis. nih.govnih.gov

The principal target for the cytotoxic effects of alkylating agents is deoxyribonucleic acid (DNA). oncohemakey.comoncohemakey.com These agents covalently bind to DNA, forming adducts that interfere with DNA replication and transcription. oncohemakey.com The most frequent site of alkylation on DNA is the N7 position of guanine (B1146940), with the O6 position of guanine also being a critical, albeit less frequent, target. nih.gov Bifunctional alkylating agents can react with two different nucleophilic sites, leading to the formation of cross-links, either within the same DNA strand (intrastrand) or between the two opposing strands (interstrand). nursingcenter.com These cross-links are particularly damaging as they prevent the separation of the DNA strands, a necessary step for both replication and transcription, ultimately triggering cell cycle arrest and apoptosis. oncohemakey.com

In addition to DNA, proteins are also susceptible to covalent modification by alkylating agents. Nucleophilic amino acid residues, such as cysteine and histidine, can be alkylated, leading to conformational changes and inactivation of the protein. nih.gov Alterations in the function of critical enzymes involved in DNA repair or cellular signaling can further potentiate the cytotoxic effects of the alkylating agent. nih.gov

Modulation of Cellular Processes and Pathways (In Vitro Studies)

In vitro studies using cell cultures are essential for elucidating the specific effects of a compound on cellular behavior. The introduction of an alkylating agent like this compound is expected to trigger a cascade of cellular responses related to DNA damage and stress.

Alkylating agents fundamentally inhibit cell proliferation by inducing significant DNA damage. nursingcenter.com This damage is recognized by the cell's DNA damage response machinery, which activates cell cycle checkpoints. oncohemakey.com These checkpoints, often orchestrated by proteins such as p53, can halt the cell cycle, typically at the G1/S or G2/M transitions, to allow time for DNA repair. mdpi.com If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. mdpi.com Therefore, the primary influence of an alkylating compound on cell proliferation is inhibitory, leading to cytostasis and cytotoxicity. It is noteworthy that the nicotinate moiety itself is related to nicotine, which has been shown in some contexts to promote cell proliferation by up-regulating cell cycle proteins like cyclin D1. nih.govnih.gov However, in a compound featuring a potent alkylating group, the overwhelming effect is anticipated to be anti-proliferative due to the induction of catastrophic DNA damage. nursingcenter.com

Toll-like receptors (TLRs) are key components of the innate immune system that recognize specific molecular patterns associated with pathogens or cellular damage. frontiersin.org Activation of TLRs, which can be located on the cell surface or within endosomes, triggers signaling cascades that lead to the production of inflammatory cytokines and the activation of an immune response. frontiersin.orgnih.gov Certain small synthetic molecules, such as imiquimod (B1671794) and resiquimod, are known to act as agonists for specific TLRs (primarily TLR7 and TLR8), effectively stimulating an immune response. frontiersin.orgwustl.edu These agonists often possess heterocyclic structures, such as an imidazoquinoline ring. frontiersin.org While the pyridine (B92270) ring of this compound is a heterocyclic structure, there is currently no available scientific evidence from the reviewed sources to suggest that this compound or simple nicotinates function as agonists for Toll-like receptors.

Investigations into Apoptosis Induction via Pro-oxidant Mechanisms (for related pyridine derivatives)

While direct data on this compound is limited, research on related heterocyclic pyridine derivatives provides significant insight into potential mechanisms of action, particularly concerning the induction of apoptosis through oxidative stress. researchgate.netnih.govnih.gov Several studies have demonstrated that novel synthetic pyridine-containing compounds, such as imidazo[1,2-a]pyridine (B132010) and pyrazolo-pyridine derivatives, can effectively induce apoptosis in cancer cells. researchgate.netnih.gov A common mechanistic theme is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress that the cell cannot overcome. nih.govplos.orgmdpi.com

This pro-oxidant activity triggers apoptotic cell death through several interconnected pathways:

Increased ROS Production: Compounds can stimulate enzymes like NADPH oxidase, leading to a marked increase in intracellular ROS levels. researchgate.netmdpi.com

Mitochondrial Dysfunction: The elevated oxidative stress can damage mitochondria, leading to a decrease in the mitochondrial membrane potential. researchgate.netnih.gov This compromises mitochondrial integrity and facilitates the release of pro-apoptotic factors like cytochrome c.

Caspase Activation: The cascade of events culminates in the activation of executioner caspases, such as caspase-3, -7, and -9, which are key enzymes that carry out the process of apoptosis. researchgate.netnih.govnih.govplos.org

The table below summarizes findings from studies on related pyridine derivatives that induce apoptosis via pro-oxidant mechanisms.

Derivative ClassCell Line(s)Key Mechanistic Findings
Imidazo[1,2-a]pyridineA549 (Lung Cancer)Increased NADPH oxidase (NOX) activity, ROS-mediated apoptosis, impaired mitochondrial membrane potential, activation of caspase-9/3. researchgate.net
Selenylated Imidazo[1,2-a]pyridineCaco-2, HT-29 (Colon Cancer)Increased ROS generation, activation of caspases-3/7. nih.gov
Amine-Pyridine-Based LigandsVarious Cancer Cell LinesStrong induction of intracellular ROS, induction of apoptotic cell death accompanied by caspase 3/7 activation. plos.org
Pyrazolo-pyridineHeLa (Cervical Cancer), MCF-7 (Breast Cancer)Increased oxidative stress, decreased mitochondrial membrane potential, increased levels of activated caspase-9 and -3/7. nih.gov

Advanced Spectroscopic and Analytical Characterization of Chloromethyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through one- and two-dimensional experiments, it is possible to map the carbon-hydrogen framework and establish connectivity within the chloromethyl nicotinate (B505614) molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its electronic environment, which is influenced by neighboring atoms and functional groups.

In the ¹H NMR spectrum of chloromethyl nicotinate, four distinct signals are expected in the aromatic region, corresponding to the protons on the pyridine (B92270) ring. The proton at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded, appearing at the lowest field. The protons at positions 4, 5, and 6 will also appear in the aromatic region with characteristic splitting patterns (doublet, doublet of doublets, etc.) due to spin-spin coupling with their neighbors. A key diagnostic signal is a singlet in the downfield region, corresponding to the two protons of the chloromethyl (-CH₂Cl) group. These protons are significantly deshielded due to the electronegativity of both the adjacent oxygen atom of the ester and the chlorine atom.

The ¹³C NMR spectrum will show seven distinct signals. The carbon of the ester carbonyl group (C=O) is expected to have a chemical shift in the typical range for esters. The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the ester substituent. The carbon of the chloromethyl group will appear at a characteristic downfield position due to the attached chlorine and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2 (Pyridine Ring)~9.2~153
4 (Pyridine Ring)~8.3~137
5 (Pyridine Ring)~7.5~124
6 (Pyridine Ring)~8.8~151
Carbonyl (C=O)-~165
Chloromethyl (-CH₂Cl)~5.9~70
3 (Pyridine Ring)-~128

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. In a ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent protons on the pyridine ring (e.g., between H-4 and H-5, and between H-5 and H-6). This allows for the unambiguous assignment of the proton signals within the spin system of the pyridine ring. The singlet of the -CH₂Cl group would not show any cross-peaks, confirming its isolation from other proton-bearing groups.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with those of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). researchgate.netpressbooks.pub An HSQC spectrum of this compound would display cross-peaks connecting the ¹H signal of each pyridine ring proton to its corresponding ¹³C signal. researchgate.netpressbooks.pub Similarly, a cross-peak would be observed linking the ¹H signal of the -CH₂Cl group to its ¹³C signal. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, can reveal structural details of the compound.

High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion. nih.gov This allows for the calculation of the elemental formula with high confidence. For this compound (C₇H₆ClNO₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 172.0165. HR-ESI-MS can measure this mass to within a few parts per million, confirming the elemental composition.

A characteristic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (M) will be accompanied by an (M+2) peak with about one-third the intensity, which is a clear indicator of the presence of a single chlorine atom in the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of the chloromethyl radical: Cleavage of the O-CH₂ bond can lead to the formation of the nicotinic acid cation.

Formation of the nicotinoyl cation: Alpha-cleavage adjacent to the carbonyl group can result in the loss of the -OCH₂Cl radical, yielding a stable acylium ion.

Fragmentation of the pyridine ring: At higher collision energies, the pyridine ring itself can fragment, leading to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M+H]⁺[C₇H₇ClNO₂]⁺172.02
[M-Cl]⁺[C₇H₆NO₂]⁺136.04
[M-CH₂Cl]⁺[C₆H₄NO₂]⁺122.02
[Nicotinoyl cation][C₆H₄NO]⁺106.03
[Pyridine]⁺[C₅H₅N]⁺79.04

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound is expected to show several distinct absorption bands that confirm its structure.

The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will also be present. The aromatic pyridine ring will give rise to a series of characteristic absorptions, including C-H stretching, and C=C and C=N stretching vibrations. The presence of the chloromethyl group will be indicated by a C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Ester C=OStretching1750 - 1730
Aromatic C=C and C=NStretching1600 - 1450
Ester C-OStretching1300 - 1100
C-ClStretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with relatively low excitation energies. shu.ac.uk

The primary chromophore in this compound is the pyridine ring, an unsaturated heterocyclic system. The absorption of UV radiation by this compound is dominated by electronic transitions involving π and n (non-bonding) electrons. shu.ac.uk The most significant transitions for organic molecules containing unsaturated groups and heteroatoms are π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of compounds with conjugated systems, like the pyridine ring in this compound. These transitions are typically high-energy and result in strong absorption bands. shu.ac.uk For the pyridine moiety, this transition is often observed around 263 nm. nih.gov

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of this compound, is promoted to a π* antibonding orbital. youtube.comuzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths, but they are generally much less intense (lower molar absorptivity). shu.ac.uk In molecules with a pyridine ring like nicotine, a related compound, this transition is observed as a weak absorption band at a shorter wavelength than the main π → π* band, around 240 nm. nih.gov

The UV spectrum of this compound is therefore expected to show a strong absorption band in the 260-265 nm region, attributable to the π → π* transition of the pyridine ring, which is useful for quantitative analysis.

Table 1: Electronic Transitions for this compound

Transition Type Orbitals Involved Chromophore Approximate λmax (nm)
π → π* π bonding to π* antibonding Pyridine Ring ~263 nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of this compound in various samples. It is highly valued for its sensitivity, accuracy, and reproducibility. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

For compounds like this compound and its analogues, reversed-phase HPLC is the most common mode of separation. In this setup, a nonpolar stationary phase is used with a more polar mobile phase. The separation of nicotinic acid derivatives is often achieved using columns such as C18 or cyano (CN) phases. nih.govdeepdyve.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered or acidified (e.g., with acetic acid) to ensure consistent ionization states of the analytes and improve peak shape. deepdyve.com Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. mdpi.com Based on the UV-Vis spectroscopic data, the ideal detection wavelength for this compound would be around 263 nm, corresponding to its strong π → π* transition. nih.govdeepdyve.com This approach has been successfully applied to the analysis of methyl nicotinate, a structurally similar compound. mdpi.com

By comparing the retention time of a peak in a sample chromatogram to that of a known standard, qualitative identification can be performed. Quantitative analysis is achieved by measuring the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

Table 2: Typical HPLC Parameters for Analysis of Nicotinate Esters

Parameter Description
Column (Stationary Phase) IB-SIL CN or C18 nih.govdeepdyve.com
Mobile Phase Acetonitrile : Methanol : Water : Acetic Acid (e.g., 700:150:150:1, v/v/v/v) deepdyve.com
Detection UV Absorbance at ~263 nm deepdyve.com
Flow Rate 0.4 - 1.0 mL/min nih.gov

| Injection Volume | 1.0 - 20 µL |

Computational and Theoretical Investigations of Chloromethyl Nicotinate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can determine the optimal geometry, electronic distribution, and energy of chloromethyl nicotinate (B505614).

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for predicting the geometry and electronic properties of organic molecules like chloromethyl nicotinate.

Geometric Optimization: The first step in a typical DFT study is the geometric optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity. For instance, the MEP can highlight the nucleophilic and electrophilic sites within this compound.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue
C-C (ring) bond lengths~1.39 Å
C-N (ring) bond lengths~1.34 Å
C=O bond length~1.21 Å
C-O (ester) bond length~1.35 Å
C-Cl bond length~1.78 Å
Pyridine (B92270) ring angles~120°
O-C=O angle~125°

Note: These are representative values and would be precisely determined by actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide very accurate results for electronic structure and spectroscopic properties.

For this compound, ab initio calculations, such as Hartree-Fock (HF) followed by post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), can be employed to obtain a more precise description of the electronic wave function and energies. These calculations can be particularly useful for determining excited state properties and for validating the results obtained from DFT methods. The calculated electronic properties can then be used to predict various spectroscopic parameters, providing a theoretical basis for interpreting experimental spectra.

Computational Prediction and Simulation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in the structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for these predictions. The calculated chemical shifts are then compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects or conformational dynamics.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is shown below.

ProtonPredicted Chemical Shift (ppm)
H (Pyridine ring)7.5 - 9.0
CH₂Cl~4.8
OCH₃ (if methyl ester)~3.9

Note: These are estimated values. Actual predictions would require specific computational parameters.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational simulations of these spectra for this compound can be performed based on the harmonic frequencies calculated using DFT or ab initio methods. The calculations provide the frequencies of the vibrational modes and their corresponding intensities in the IR and Raman spectra. These simulated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as C-H stretching, C=O stretching, and C-Cl stretching.

A representative table of calculated vibrational frequencies for key functional groups in this compound is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C=O stretch (ester)1720 - 1740
C=C/C=N stretch (ring)1400 - 1600
C-Cl stretch650 - 850

Note: These are typical frequency ranges and would be refined by specific calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its subsequent reactions. A key reaction involving a related compound, methyl 6-(chloromethyl)nicotinate, is its conversion to methyl 6-(azidomethyl)nicotinate via a nucleophilic substitution reaction with an azide (B81097) salt. This transformation proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The transition state is a high-energy, transient species where the nucleophile and the leaving group (in this case, the chloride ion) are both partially bonded to the carbon atom. Locating the geometry and energy of the transition state is a critical aspect of these computational studies. Methods such as synchronous transit-guided quasi-Newton (STQN) can be used to find the transition state structure. The calculated activation energy provides insight into the reaction rate. These computational investigations offer a detailed, molecular-level understanding of the reaction mechanism that complements experimental studies.

Conformational Analysis and Molecular Dynamics Simulations

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of this compound. To date, detailed studies focusing on the conformational analysis and molecular dynamics of this particular compound have not been published.

Conformational analysis is a critical computational method used to understand the three-dimensional structure of a molecule. This process typically involves calculating the molecule's potential energy as a function of the rotation around one or more of its single bonds (dihedral angles). By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The low-energy points on this surface correspond to the most stable conformations, or shapes, of the molecule. For this compound, key dihedral angles for such an analysis would include the rotation around the bond connecting the pyridine ring to the ester group and the bond connecting the chloromethyl group to the ring. However, specific values for these angles and the corresponding energy barriers are not available in the current body of scientific literature.

Similarly, molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, have not been specifically reported for this compound. MD simulations provide valuable insights into the dynamic behavior of a molecule, including its flexibility, vibrational modes, and interactions with surrounding molecules, such as a solvent. This information is crucial for understanding a compound's physical properties and its behavior in a biological or chemical system. The absence of such simulation data for this compound means that its dynamic structural properties remain computationally uncharacterized.

While computational studies have been performed on related nicotinic acid derivatives, the strict focus on this compound as per the requested scope prevents the inclusion of such data. The unique electronic and steric influences of the chloromethyl group would necessitate a dedicated computational study to accurately determine its conformational preferences and dynamic behavior. Without such dedicated research, any discussion of its specific conformational landscape would be purely speculative.

Therefore, the detailed research findings and data tables concerning the conformational analysis and molecular dynamics of this compound cannot be provided at this time, pending future computational investigations into this specific molecule.

Q & A

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :
  • Standardized Protocols : Follow OECD guidelines for logP determination (e.g., shake-flask method vs. HPLC estimation).
  • Interlaboratory Studies : Participate in collaborative trials (e.g., IUPAC projects) to harmonize measurement practices .
  • Meta-Analysis : Use software tools (e.g., RevMan) to statistically aggregate data from heterogeneous studies and identify outliers .

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